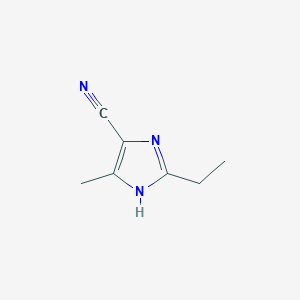
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of diamine with propionitrile under controlled temperatures (80-110°C and 120-140°C) and the presence of a catalyst. The product undergoes dehydrogenation using Raney nickel at 170-200°C to yield the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at different positions on the imidazole ring .
Scientific Research Applications
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. This coordination can inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Similar in structure but lacks the nitrile group.
4-Methyl-5-imidazolecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.
1H-Imidazole, 2-ethyl-4-methyl-: Another structural isomer with slight variations in functional groups .
Uniqueness
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile is unique due to the presence of both ethyl and methyl groups along with a nitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .
Biological Activity
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile (CAS No. 112108-89-1) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N4
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
- Receptor Modulation : It has been suggested that this imidazole derivative can modulate receptor activity, influencing signaling pathways that are crucial for cancer progression and other diseases.
Anticancer Properties
Recent studies have shown promising anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 19.6 | Induces apoptosis via caspase activation |
| A549 (Lung) | 22.3 | Cell cycle arrest at S phase |
| HeLa (Cervical) | 15.8 | Inhibition of EGFR signaling |
The compound demonstrated a significant ability to induce apoptosis in MCF-7 cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, leading to increased cytochrome c release and caspase activation .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells:
- Cytotoxicity Profile :
- MCF-7: High cytotoxicity with >60% inhibition at concentrations above 10 µM.
- Normal Fibroblasts: Minimal cytotoxicity observed, indicating a favorable therapeutic index.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on MCF-7 Cells : This study focused on the apoptotic effects of the compound, revealing that treatment resulted in a significant increase in the Bax/Bcl-2 ratio, indicating an enhanced apoptotic response .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as an effective anticancer agent.
- Combination Therapies : Research indicated enhanced efficacy when combined with established chemotherapeutics, suggesting a synergistic effect that warrants further investigation.
Properties
CAS No. |
112108-89-1 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-3-7-9-5(2)6(4-8)10-7/h3H2,1-2H3,(H,9,10) |
InChI Key |
DVOUNUJDHHZFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















